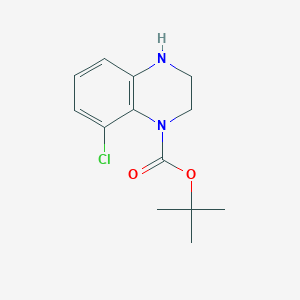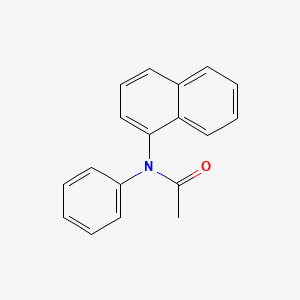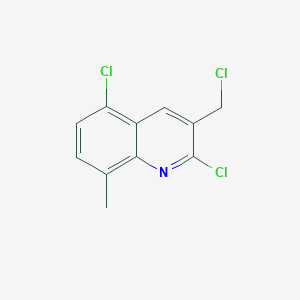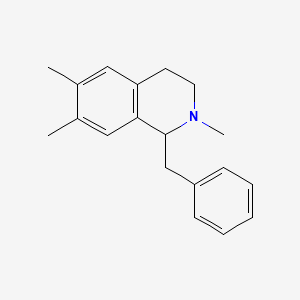![molecular formula C13H22ClNOSi B11853141 Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- CAS No. 111043-32-4](/img/structure/B11853141.png)
Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine is an organic compound with the molecular formula C13H22ClNOSi. It is a derivative of benzylamine, featuring a chloro group and a trimethylsilyloxy group attached to a propan-1-amine backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine typically involves the reaction of benzylamine with 3-chloro-2-(trimethylsilyl)oxypropyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the chloro group or to modify the amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of imines, nitriles, or other oxidized products.
Reduction: Formation of dechlorinated amines or modified amine derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine has several scientific research applications, including:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material science: Utilized in the preparation of functionalized materials with specific properties.
Biological studies: Investigated for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of various derivatives. The trimethylsilyloxy group can stabilize intermediates during reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-3-chloro-2-hydroxypropan-1-amine: Similar structure but with a hydroxy group instead of a trimethylsilyloxy group.
N-Benzyl-3-chloro-2-methoxypropan-1-amine: Similar structure but with a methoxy group instead of a trimethylsilyloxy group.
N-Benzyl-3-chloro-2-((triethoxysilyl)oxy)propan-1-amine: Similar structure but with a triethoxysilyloxy group instead of a trimethylsilyloxy group.
Uniqueness
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine is unique due to the presence of the trimethylsilyloxy group, which provides steric hindrance and electronic effects that can influence its reactivity and stability. This makes it a valuable intermediate in organic synthesis and other research applications.
Propiedades
Número CAS |
111043-32-4 |
|---|---|
Fórmula molecular |
C13H22ClNOSi |
Peso molecular |
271.86 g/mol |
Nombre IUPAC |
N-benzyl-3-chloro-2-trimethylsilyloxypropan-1-amine |
InChI |
InChI=1S/C13H22ClNOSi/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |
Clave InChI |
BDFGSFNZMGXGBF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(CNCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


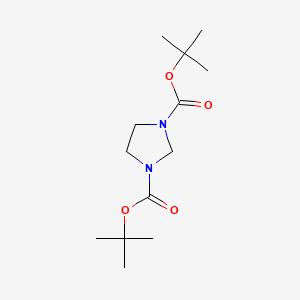
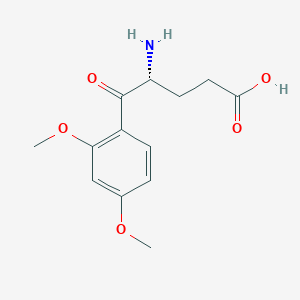

![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
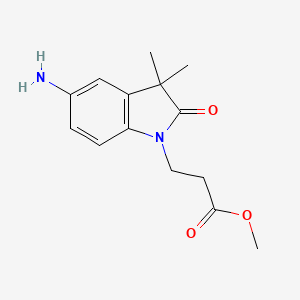

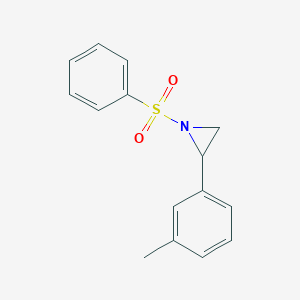
![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)
